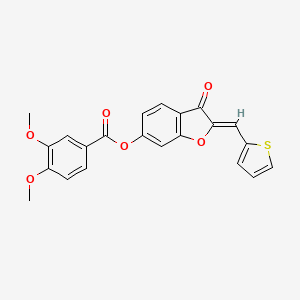

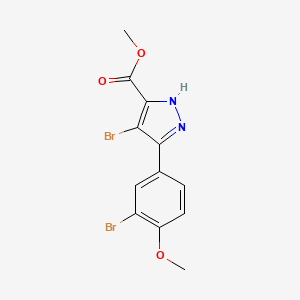

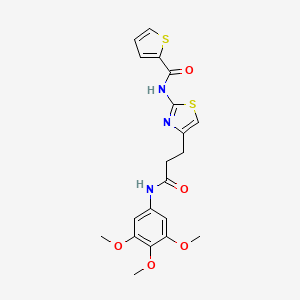

![molecular formula C8H14ClN3S B2636551 [2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride CAS No. 1609403-51-1](/img/structure/B2636551.png)

[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1609403-51-1 . Its molecular weight is approximately 256.2 . The IUPAC name for this compound is 2-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethan-1-amine dihydrochloride .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . The storage temperature is -20°C or 28°C .Applications De Recherche Scientifique

Synthesis Techniques and Derivative Formation

The synthesis of 5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one derivatives involves reactions of 2-aminothiazoles with ethyl acetoacetate, leading to a series of derivatives which can be further modified to form corresponding amines through reduction processes (Veretennikov & Pavlov, 2013). This process exemplifies the foundational chemical reactions employed to derive complex structures from simpler ones, showcasing the versatility of thiazolopyrimidin derivatives in chemical synthesis.

Biological Activities

A study on the synthesis, characterisation, and in vitro antibacterial evaluation of a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] Pyrimidines revealed that some derivatives demonstrate potential as antibacterial agents, indicating the utility of these compounds in developing new antimicrobial therapies (Etemadi et al., 2016).

Molecular Interaction and Mechanism Studies

Research on the synthesis and structure of thiazolopyrimidine derivatives under ultrasonic activation has provided insights into the molecular interactions and mechanisms leading to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, among other compounds. The detailed structural determination through NMR and IR spectroscopy offers a deeper understanding of the chemical properties of these derivatives (Vasilkova, Nikulin, & Krivenko, 2020).

Antimicrobial and Antifungal Potentials

Compounds synthesized from thiazolopyrimidine derivatives have been screened for activity against various microorganisms, including bacteria and fungi, demonstrating the potential for these compounds in developing new antimicrobial and antifungal agents. These studies highlight the biological efficacy of thiazolopyrimidine derivatives and their role in pharmaceutical research (Rinaldi, Pecorari, Cermelli, & Malagoli, 1993).

Advanced Synthesis Methods

Innovative synthesis techniques, such as those employing microwave irradiation, have been explored for creating new thiazolopyrimidinones, illustrating the ongoing advancement in chemical synthesis methodologies aimed at improving efficiency and yield of bioactive compounds (Djekou, Gellis, El-Kashef, & Vanelle, 2006).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for [2-(6,7-Dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]amine dihydrochloride involves the reaction of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)-4,5,6,7-tetrahydrobenzo[b]thiophene. This intermediate is then reacted with thiourea to form 2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethylamine, which is subsequently converted to the dihydrochloride salt form." "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene", "ethyl 2-bromoacetate", "thiourea", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form 2-(2-bromoacetyl)-4,5,6,7-tetrahydrobenzo[b]thiophene.", "Step 2: React 2-(2-bromoacetyl)-4,5,6,7-tetrahydrobenzo[b]thiophene with thiourea in the presence of a base such as sodium ethoxide to form 2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethylamine.", "Step 3: Convert 2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethylamine to the dihydrochloride salt form by reacting with hydrochloric acid." ] } | |

Numéro CAS |

1609403-51-1 |

Formule moléculaire |

C8H14ClN3S |

Poids moléculaire |

219.74 g/mol |

Nom IUPAC |

2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H13N3S.ClH/c9-3-2-7-6-12-8-10-4-1-5-11(7)8;/h6H,1-5,9H2;1H |

Clé InChI |

LMQBIBDYKJSQHL-UHFFFAOYSA-N |

SMILES |

C1CN=C2N(C1)C(=CS2)CCN.Cl.Cl |

SMILES canonique |

C1CN=C2N(C1)C(=CS2)CCN.Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

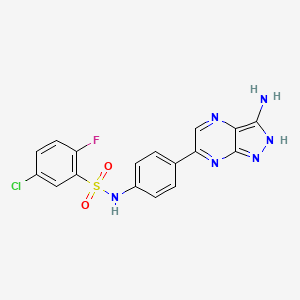

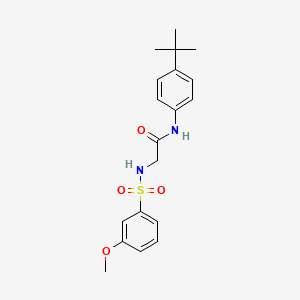

![3-amino-N-(2,5-dimethylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2636473.png)

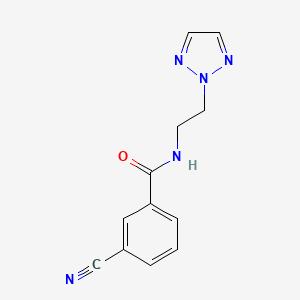

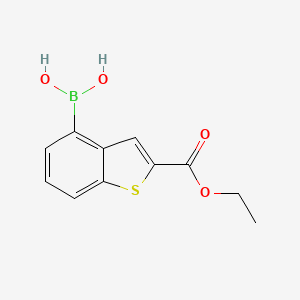

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2636477.png)

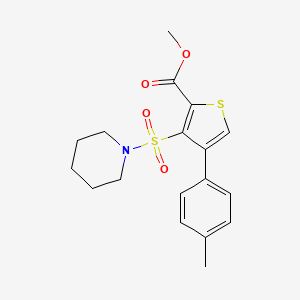

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2636479.png)

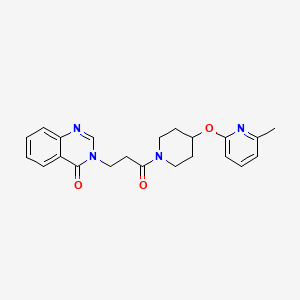

![5-Pyrimidinemethanamine, 2-(4-morpholinyl)-N-[1-(2-naphthalenyl)ethyl]-](/img/structure/B2636486.png)